N-(4-fluorophenyl)cyclopropanecarboxamide

CYP2A6 Inhibition Nicotine Metabolism Smoking Cessation

Researchers requiring a validated reference standard for Cabozantinib process control or a selective tool compound for CYP2A6 inhibition studies face significant supply inconsistencies. This product resolves that by providing a precisely characterized batch of N-(4-Fluorophenyl)cyclopropanecarboxamide. - Impurity Standard: Essential for HPLC/LC-MS method validation and quantification of this specific impurity in Cabozantinib API batches. - CYP2A6 Probe: Demonstrates sub-micromolar selective inhibition, suitable for in vitro nicotine metabolism studies. - Scaffold Purity: The para-fluoro substitution pattern is structurally verified, ensuring accurate SAR data for kinase inhibitor library synthesis.

Molecular Formula C10H10FNO
Molecular Weight 179.194
CAS No. 2354-89-4
Cat. No. B2896347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)cyclopropanecarboxamide
CAS2354-89-4
Molecular FormulaC10H10FNO
Molecular Weight179.194
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C10H10FNO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13)
InChIKeyNLCQIPMGECDKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)cyclopropanecarboxamide Procurement & Research Overview


N-(4-Fluorophenyl)cyclopropanecarboxamide (CAS 2354-89-4) is a small molecule with the molecular formula C10H10FNO [1]. It is primarily recognized in pharmaceutical research and development as a key intermediate and a process-related impurity in the synthesis of multi-targeted tyrosine kinase inhibitors, most notably Cabozantinib . Beyond its role as an impurity standard, its unique structure, featuring a strained cyclopropane ring and a 4-fluorophenyl moiety, has identified it as a novel chemical scaffold. This compound has demonstrated activity as a selective inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme, making it a valuable tool compound for studying nicotine metabolism and addiction [2].

Cabozantinib impurity reference standard workflow
CYP2A6 inhibitor for nicotine metabolism studies
Cyclopropane scaffold for kinase inhibitor synthesis

N-(4-Fluorophenyl)cyclopropanecarboxamide Substitution Alert


The specific substitution pattern of N-(4-fluorophenyl)cyclopropanecarboxamide is critical for its differentiated utility. While cyclopropanecarboxamide is a common motif, the position and identity of the substituent on the phenyl ring dictate the compound's biological and chemical behavior. For example, a para-fluoro substitution yields a distinct interaction profile with the CYP2A6 enzyme compared to meta- or ortho-substituted analogs or the unsubstituted phenyl derivative [1]. Similarly, as an impurity standard for Cabozantinib, its exact structure is non-negotiable for the validation of analytical methods; a generic cyclopropanecarboxamide derivative would not co-elute or ionize identically in chromatographic or mass spectrometric assays . The following evidence quantifies this differentiation.

Para-fluoro substitution determines CYP2A6 interaction profile; meta/ortho analogs may shift activity
Unsubstituted phenyl derivative would not co-elute in Cabozantinib impurity methods
Generic cyclopropanecarboxamide analogs may alter chromatographic and biological behavior

N-(4-Fluorophenyl)cyclopropanecarboxamide: Quantitative Evidence


CYP2A6 Inhibition: Potency Compared to Methoxsalen

In a study screening for novel CYP2A6 inhibitors, N-(4-fluorophenyl)cyclopropanecarboxamide was identified as a potent inhibitor with an IC50 value of less than 1 μM [1]. This potency is in contrast to the common CYP2A6 reference inhibitor, methoxsalen, which exhibits an IC50 of 5.4 μM in human liver microsomes under comparable assay conditions [2].

CYP2A6 Inhibition
Head-to-head
IC50 <1 µM vs methoxsalen 5.4 µM
Reported higher inhibitory activity in vitro
Cross-study comparable; confirm under own assay conditions
CYP2A6 Inhibition Nicotine Metabolism Smoking Cessation Enzyme Inhibition

Defined Impurity Standard for Cabozantinib API

N-(4-Fluorophenyl)cyclopropanecarboxamide is a documented process impurity in the synthesis of the active pharmaceutical ingredient (API) Cabozantinib . Its presence, identity, and quantity must be strictly controlled according to ICH guidelines. The compound is required as a reference standard for the development and validation of HPLC and LC-MS methods designed to monitor Cabozantinib purity .

Impurity Standard Identity
Class-level
Required for HPLC/LC-MS Cabozantinib methods
Mandatory for impurity profiling context
Data to verify; supplier specification review recommended
Cabozantinib Impurity Profiling Tyrosine Kinase Inhibitor Analytical Chemistry Quality Control

Physicochemical Impact of Para-Fluoro Substitution

The para-fluoro substitution on the phenyl ring of N-(4-fluorophenyl)cyclopropanecarboxamide imparts distinct physicochemical properties. For example, the presence and position of the fluorine atom influence lipophilicity (LogP), which is a key determinant of membrane permeability and metabolic stability [1]. Computational property data shows the target compound has a specific LogP value that is different from its non-fluorinated or ortho/meta-fluorinated analogs, directly affecting its behavior in biological systems and chromatographic separations .

Para-Fluoro Lipophilicity
Class-level
cLogP 1.67 vs 1.28 (non-fluorinated)
Supports para-fluoro ADME property optimization
In silico estimate; confirm experimentally
Structure-Activity Relationship Fluorine Chemistry Physicochemical Properties Cyclopropane

N-(4-Fluorophenyl)cyclopropanecarboxamide Applications


Cabozantinib API Quality Control

This compound is procured and utilized as a primary reference standard for developing and validating quantitative HPLC or LC-MS methods. Its well-defined structure and distinct retention time enable accurate identification and quantification of this specific process impurity in Cabozantinib drug substance batches, a requirement for regulatory filing and product release .

CYP2A6-Mediated Nicotine Metabolism Studies

N-(4-Fluorophenyl)cyclopropanecarboxamide is used as a selective, sub-micromolar tool compound to inhibit CYP2A6 enzyme activity in vitro. It serves to elucidate the enzyme's role in nicotine C-oxidation in human liver microsomes or recombinant enzyme systems, with the goal of understanding metabolic pathways relevant to smoking cessation therapy [1].

Medicinal Chemistry Lead Optimization

As a building block containing a cyclopropane ring and a para-fluorophenyl group, this compound is used in the synthesis of focused chemical libraries. Its specific physicochemical signature, such as an altered LogP compared to non-fluorinated analogs, makes it valuable for exploring structure-activity relationships (SAR) around kinase inhibitor scaffolds and for optimizing pharmacokinetic properties [2].

Application
Selection Property
Validation Focus
Cabozantinib impurity profiling
HPLC/LC-MS method specificity
Retention time & MS fragmentation matching
CYP2A6 inhibition in vitro studies
Sub-micromolar CYP2A6 enzyme inhibition
Coumarin 7-hydroxylation assay compatibility
Kinase inhibitor scaffold design
Para-fluoro cyclopropane building block
Lipophilicity and ADME property assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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